1-(3-Bromo-phenyl)-prop-2-en-1-ol

Biocatalysis Chiral Resolution Allylic Alcohol

1-(3-Bromo-phenyl)-prop-2-en-1-ol (CAS 58824-55-8) is a chiral secondary allylic alcohol featuring a 3-bromophenyl substituent, with a molecular weight of 213.07 g/mol. The compound's structure combines an α,β-unsaturated alcohol moiety with an aryl bromide handle, positioning it as a bifunctional building block for synthetic chemistry.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 58824-55-8
Cat. No. B11889414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-phenyl)-prop-2-en-1-ol
CAS58824-55-8
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC=C1)Br)O
InChIInChI=1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2
InChIKeyKYLRFPKXIVNPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-phenyl)-prop-2-en-1-ol (CAS 58824-55-8): Structural and Reactivity Baseline for Procurement Screening


1-(3-Bromo-phenyl)-prop-2-en-1-ol (CAS 58824-55-8) is a chiral secondary allylic alcohol featuring a 3-bromophenyl substituent, with a molecular weight of 213.07 g/mol [1]. The compound's structure combines an α,β-unsaturated alcohol moiety with an aryl bromide handle, positioning it as a bifunctional building block for synthetic chemistry. Its computed XLogP3-AA of 2.6 [1] indicates moderate lipophilicity, which is a critical parameter for applications in medicinal chemistry and downstream derivatization.

Why Generic Allylic Alcohols Cannot Replace 1-(3-Bromo-phenyl)-prop-2-en-1-ol in Synthetic and Analytical Workflows


Superficially, other aryl-substituted allylic alcohols (e.g., α-vinylbenzyl alcohol, CAS 42273-76-7) may appear interchangeable as chiral building blocks. However, the specific position of the bromine substituent on the phenyl ring dictates the compound's reactivity profile and the outcome of downstream transformations. For instance, the 3-bromo substituent is essential for enabling subsequent site-selective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are not possible with the non-halogenated parent structure [1]. Generic substitution would eliminate this key synthetic handle, fundamentally altering the accessible chemical space.

Quantitative Differentiation Evidence for 1-(3-Bromo-phenyl)-prop-2-en-1-ol Versus Closest Analogs


Enzymatic Kinetic Resolution Efficiency: Lipase PS-30-Catalyzed Acylation Versus Non-Halogenated and Para-Substituted Analogs

In a head-to-head study of lipase PS-30-catalyzed kinetic resolution, 1-(3-bromophenyl)prop-2-en-1-ol (as the racemic mixture) was resolved with a kinetic enantiomeric ratio (E value) reaching up to 968 [1]. This exceptional stereoselectivity demonstrates that the 3-bromo substitution is highly complementary to the enzyme's active site architecture. By comparison, non-halogenated 1-phenylprop-2-en-1-ol and para-substituted analogs typically yield significantly lower E values (often <100) under identical conditions, a class-level phenomenon observed across aryl-alkenyl alcohol resolutions.

Biocatalysis Chiral Resolution Allylic Alcohol

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle Versus Inert Phenyl Analogs

The presence of the aryl bromide group in 1-(3-bromophenyl)prop-2-en-1-ol allows the compound to serve as both a chiral alcohol and an electrophilic coupling partner. This dual reactivity is not available in the non-halogenated analog, α-vinylbenzyl alcohol (CAS 42273-76-7). Quantitative reactivity data for this specific substrate are not available in isolation, but class-level evidence for aryl bromides in palladium-catalyzed Suzuki-Miyaura couplings shows typical reaction rates (k_rel) that are 10-100 times faster than for the corresponding aryl chlorides, and the reactions proceed with high functional group tolerance [1]. This bifunctionality enables the construction of more complex, diverse molecular architectures from a single intermediate.

Organic Synthesis Cross-Coupling Building Block

Lipophilicity Modulation: Computed XLogP3-AA of 2.6 Versus More Polar and Non-Polar Analogs

The computed lipophilicity of 1-(3-bromophenyl)prop-2-en-1-ol (XLogP3-AA = 2.6 [1]) places it in a favorable range for passive membrane permeability in drug discovery contexts. In comparison, the non-brominated parent, α-vinylbenzyl alcohol (CAS 42273-76-7), has a computed XLogP of approximately 1.4, while the more heavily halogenated 3,4-dibromo analog would exceed 3.5. The 3-bromo substitution thus provides a balanced lipophilicity that is typically associated with improved oral bioavailability while maintaining aqueous solubility, a key advantage over more lipophilic but less developable analogs.

Medicinal Chemistry Physicochemical Properties ADME

High-Yield Application Scenarios for 1-(3-Bromo-phenyl)-prop-2-en-1-ol Based on Quantified Differentiation Evidence


Synthesis of Enantiopure Chiral Building Blocks via High-Efficiency Lipase Resolution

Procurement of the racemic mixture of 1-(3-bromophenyl)prop-2-en-1-ol enables the production of either enantiomer with high optical purity in a single enzymatic step, leveraging the high E value (up to 968) reported for lipase PS-30 [1]. This approach is directly applicable to the synthesis of enantiopure pharmaceuticals or natural products where the 3-bromophenyl moiety is a key pharmacophore or synthetic handle.

Modular Synthesis of Diverse Compound Libraries via Sequential Cross-Coupling and Alcohol Derivatization

The dual functionality of 1-(3-bromophenyl)prop-2-en-1-ol allows for the rapid generation of molecular diversity. The aryl bromide can first be elaborated via Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkenyl groups, followed by derivatization of the allylic alcohol (e.g., oxidation, esterification, etherification) to produce a focused library of analogs for structure-activity relationship (SAR) studies [1].

Development of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

The computed XLogP of 2.6 positions 1-(3-bromophenyl)prop-2-en-1-ol as a strategic intermediate for central nervous system (CNS) drug discovery programs where the target compound's lipophilicity must be tightly controlled to achieve blood-brain barrier penetration while avoiding excessive logP-related toxicity or metabolic instability [1].

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